Aztreonam Amide
CAS No.: 1219444-93-5
Cat. No.: VC0026873
Molecular Formula: C13H20N6O8S2
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1219444-93-5 |
---|---|
Molecular Formula | C13H20N6O8S2 |
Molecular Weight | 452.5 g/mol |
IUPAC Name | 2-[[(2E)-2-(1-amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid |
Standard InChI | InChI=1S/C13H20N6O8S2/c1-5(19-29(24,25)26)7(10(21)22)17-9(20)8(6-4-28-12(15)16-6)18-27-13(2,3)11(14)23/h4-5,7,19H,1-3H3,(H2,14,23)(H2,15,16)(H,17,20)(H,21,22)(H,24,25,26)/b18-8+ |
Standard InChI Key | SOFNQUFSURUYTQ-QGMBQPNBSA-N |
Isomeric SMILES | CC(C(C(=O)O)NC(=O)/C(=N/OC(C)(C)C(=O)N)/C1=CSC(=N1)N)NS(=O)(=O)O |
SMILES | CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)N)C1=CSC(=N1)N)NS(=O)(=O)O |
Canonical SMILES | CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)N)C1=CSC(=N1)N)NS(=O)(=O)O |
Introduction
Chemical Identity and Properties
Aztreonam Amide is characterized by specific chemical identifiers that distinguish it from related compounds. It has been identified and cataloged in chemical databases and research literature with the following properties:
Property | Value |
---|---|
CAS Number | 1219444-93-5 |
Molecular Formula | C₁₃H₂₀N₆O₈S₂ |
Molecular Weight | 452.46 g/mol |
IUPAC Name | (Z)-2-[[[(2-Amino-4-thiazolyl)[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]carbamoyl]methylene]amino]oxy]-2-methylpropionamide |
Alternative Name | 2-[[2-[(2-Amino-1,1-dimethyl-2-oxoethoxy)imino]-2-(2-amino-4-thiazolyl)acetyl]amino]-3-(sulfoamino)butanoic Acid |
The structural composition of Aztreonam Amide includes the core monobactam ring system characteristic of its parent compound Aztreonam, with specific modifications . The primary structural distinction appears to be the transformation of a carboxylic acid group present in Aztreonam to an amide functionality in Aztreonam Amide, as indicated by its nomenclature and molecular formula differences .
Relationship to Aztreonam
Aztreonam Amide is classified as a derivative or impurity of Aztreonam in pharmaceutical contexts . Understanding this relationship is crucial for contextualizing both compounds' properties and potential applications.
Comparative Analysis
Property | Aztreonam | Aztreonam Amide |
---|---|---|
Molecular Formula | C₁₃H₁₇N₅O₈S₂ | C₁₃H₂₀N₆O₈S₂ |
Molecular Weight | 435.43 g/mol | 452.46 g/mol |
Key Functional Group | Carboxylic acid | Amide |
FDA Status | Approved (1986) | Under Development |
Clinical Use | Injectable antibiotic | Not in clinical use |
The parent compound, Aztreonam, is a monocyclic beta-lactam antibiotic originally isolated from Chromobacterium violaceum . It was approved by the FDA in 1986 and remains in use as an injectable antibiotic for treating infections caused by gram-negative bacteria . Aztreonam exhibits significant resistance to beta-lactamases, which allows it to maintain efficacy against many bacteria that have developed resistance to other beta-lactam antibiotics .
The structural modification in Aztreonam Amide—specifically the conversion of a carboxylic acid to an amide—potentially confers different pharmacokinetic properties, stability characteristics, or antibacterial spectrum compared to Aztreonam . This modification increases the molecular weight by approximately 17 g/mol, corresponding to the difference between a hydroxyl group and an amine group .
Current Research Landscape
Research involving Aztreonam Amide exists within the broader context of studies on monobactam antibiotics and their derivatives. Several research themes are evident in the literature:
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Development of Aztreonam derivatives with enhanced activity against multidrug-resistant gram-negative bacteria
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Creation of orally bioavailable forms of Aztreonam to expand clinical applications
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Research on beta-lactamase inhibitors that could be combined with Aztreonam or its derivatives
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Investigation of synergistic effects between Aztreonam and other compounds against resistant bacteria
For example, research has shown that certain compounds like 3-O-alkyl difluoroquercetins can potentiate the antimicrobial activity of Aztreonam against metallo-β-lactamase-producing P. aeruginosa . Similar approaches might involve Aztreonam Amide or other derivatives.
The study of Aztreonam Amide contributes to the broader understanding of structure-activity relationships in monobactam antibiotics, potentially informing the development of next-generation antimicrobial agents.
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